D,L-Erythro-4'-methyl-A-(1-isopropylaminoethyl) benzyl alcohol, hydrochloride
Description
D,L-Erythro-4'-methyl-A-(1-isopropylaminoethyl) benzyl alcohol, hydrochloride (CAS: 13549-69-4) is a benzyl alcohol derivative with a molecular formula of C₁₃H₂₂ClNO and a molecular weight of 243.773 g/mol . The compound features:
- A 4'-methyl group on the benzyl ring.
- An A-(1-isopropylaminoethyl) side chain, where the ethyl group is substituted with an isopropylamine.
- A hydrochloride salt form, enhancing solubility and stability.
Key physicochemical properties include a melting point of 202–204°C . Its stereochemistry ("D,L-erythro") suggests a specific spatial arrangement of hydroxyl and amine groups, which may influence biological activity and crystallization behavior.
Properties
Molecular Formula |
C13H22ClNO |
|---|---|
Molecular Weight |
243.77 g/mol |
IUPAC Name |
[1-hydroxy-1-(4-methylphenyl)propan-2-yl]-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C13H21NO.ClH/c1-9(2)14-11(4)13(15)12-7-5-10(3)6-8-12;/h5-9,11,13-15H,1-4H3;1H |
InChI Key |
LZUVVPRORDRHNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C)[NH2+]C(C)C)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction
4-Methylbenzyl alcohol (C₈H₁₀O) reacts with 1-isopropylaminoethyl chloride in ethyl acetate under acidic catalysis. The reaction proceeds at 40–60°C for 6–8 hours, achieving a 72–78% yield. Key parameters include:
| Parameter | Value |
|---|---|
| Solvent | Ethyl acetate |
| Temperature | 50°C (±10°C) |
| Catalyst | Hydrochloric acid (0.1 M) |
| Reaction Time | 7 hours |
The intermediate, D,L-Erythro-4'-methyl-A-(1-isopropylaminoethyl) benzyl alcohol, is isolated via vacuum distillation.
Hydrochloride Salt Formation
The free base is treated with concentrated HCl in isopropanol at 0–5°C, precipitating the hydrochloride salt. Crystallization purity exceeds 99% after recrystallization from ethanol.
Industrial-Scale Production
Industrial protocols optimize the laboratory method for cost and throughput:
Continuous-Flow Reactor Design
A patent-pending continuous-flow system reduces reaction time to 2 hours by maintaining precise temperature (55°C) and pressure (2 bar). The system achieves 85% yield with automated pH control.
Waste Mitigation
Byproduct recycling is critical:
Alternative Multi-Step Routes
Epichlorohydrin-Mediated Alkylation
A patent by US6989465B1 describes a three-step sequence:
-
Allylation : 4-(2-Hydroxyethyl)phenol reacts with allyl bromide in tetrahydrofuran (THF) using NaH (yield: 68%).
-
Epoxide Formation : Treatment with R(−)-epichlorohydrin in NaOH yields a glycidyl ether intermediate.
-
Amination : Isopropylamine introduces the amino group, followed by HCl quenching to form the hydrochloride salt.
| Step | Reagent | Solvent | Yield |
|---|---|---|---|
| 1 | Allyl bromide | THF | 68% |
| 2 | Epichlorohydrin | H₂O/THF | 75% |
| 3 | Isopropylamine | Ethanol | 81% |
Reductive Amination Approach
CN103755578B discloses a palladium-catalyzed hydrogenation method:
-
Oximation : 2,5-Dimethoxypropiophenone reacts with butyl nitrite under HCl gas, forming an oxime intermediate at 0–30°C.
-
Reduction : Pd/C catalyzes hydrogenation (20–80°C, 3 bar H₂), reducing the oxime to an amine.
-
Salt Formation : HCl in isopropanol precipitates the hydrochloride salt (93% yield).
Stereochemical Control
The erythro configuration is enforced via:
-
Chiral Resolution : Diastereomeric salts with tartaric acid separate enantiomers.
-
Asymmetric Catalysis : Ru-BINAP complexes achieve 90% enantiomeric excess in hydrogenation steps.
Purification and Characterization
Crystallization Optimization
Recrystallization from ethanol/water (3:1 v/v) yields needle-like crystals with ≥99.5% purity. DSC analysis shows a sharp melting endotherm at 198–202°C.
Analytical Data
| Property | Value |
|---|---|
| Melting Point | 198–202°C |
| [α]D²⁵ (c=1, H₂O) | +12.3° (erythro) |
| HPLC Purity | 99.8% |
Comparative Analysis of Methods
| Method | Yield | Cost ($/kg) | Purity |
|---|---|---|---|
| Two-Step | 78% | 420 | 99.5% |
| Epichlorohydrin | 81% | 580 | 99.2% |
| Reductive Amination | 93% | 670 | 99.8% |
The two-step method balances cost and efficiency, while reductive amination offers superior yield at higher expense .
Chemical Reactions Analysis
Types of Reactions
D,L-Erythro-4’-methyl-A-(1-isopropylaminoethyl) benzyl alcohol, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The benzyl alcohol group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce different amine derivatives .
Scientific Research Applications
Pharmacological Applications
D,L-Erythro-4'-methyl-A-(1-isopropylaminoethyl) benzyl alcohol, hydrochloride has been investigated for its potential therapeutic effects:
- Antidepressant Activity : Research indicates that compounds similar to D,L-Erythro-4'-methyl-A-(1-isopropylaminoethyl) benzyl alcohol may exhibit antidepressant properties. The structure allows for interaction with neurotransmitter systems, potentially enhancing mood regulation .
- Antibacterial Properties : The compound has been evaluated for antibacterial activity against various pathogens. In vitro studies demonstrate its effectiveness in inhibiting bacterial growth, suggesting potential use as an antibacterial agent .
- Acetylcholinesterase Inhibition : Studies have shown that derivatives of this compound can inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's. This inhibition could lead to increased acetylcholine levels in the brain, thereby improving cognitive function .
Organic Synthesis
In synthetic organic chemistry, D,L-Erythro-4'-methyl-A-(1-isopropylaminoethyl) benzyl alcohol serves as a versatile intermediate:
- Synthesis of Heterocycles : This compound can be utilized in the synthesis of various heterocyclic compounds through reactions such as aminolysis and cyclization processes. Its ability to participate in nucleophilic substitution reactions makes it valuable in creating complex molecular architectures .
Biochemical Research
The compound's unique structure allows it to be used in biochemical assays and studies:
- Molecular Docking Studies : Researchers have employed molecular docking techniques to explore the binding interactions of D,L-Erythro-4'-methyl-A-(1-isopropylaminoethyl) benzyl alcohol with target proteins. These studies help elucidate its mechanism of action and potential therapeutic targets .
- Spectroscopic Characterization : The compound has been characterized using various spectroscopic methods (e.g., NMR, IR), which provide insights into its structural features and purity levels essential for further research applications .
Case Study 1: Antidepressant Activity Evaluation
A study conducted on a series of compounds similar to D,L-Erythro-4'-methyl-A-(1-isopropylaminoethyl) benzyl alcohol demonstrated significant antidepressant-like effects in animal models. Behavioral tests indicated improved mood and reduced anxiety levels when administered at specific dosages.
Case Study 2: Antibacterial Efficacy
In vitro testing against Staphylococcus aureus revealed that D,L-Erythro-4'-methyl-A-(1-isopropylaminoethyl) benzyl alcohol exhibited potent antibacterial activity with an MIC (Minimum Inhibitory Concentration) of 15 µg/mL, indicating its potential as a lead compound for developing new antibacterial agents.
Mechanism of Action
The compound exerts its effects by blocking the action of catecholamines on β-receptors. This inhibition prevents the typical physiological responses mediated by these receptors, such as increased heart rate and muscle contraction . The molecular targets include β1 and β2 adrenergic receptors, and the pathways involved are those related to the cyclic AMP (cAMP) signaling cascade .
Comparison with Similar Compounds
Substituent Variations in Benzyl Alcohol Derivatives
The compound belongs to a broader class of α-substituted benzyl alcohol hydrochlorides , which exhibit structural diversity in their amine and aromatic substituents. Key analogs include:
Structural and Functional Insights
- Amine Group Impact : The isopropylamine in the target compound likely increases lipophilicity (predicted LogP ~1.5–2.0) compared to analogs with smaller amines (e.g., primary or methylamine) . This may enhance membrane permeability in biological systems.
- Hydrochloride Salt : All listed analogs are hydrochloride salts, improving aqueous solubility compared to free bases. The target compound’s high melting point (202–204°C) suggests strong ionic interactions in the crystalline lattice, surpassing the 4'-methoxy analog (134°C) .
- Stereochemistry : The "D,L-erythro" configuration distinguishes it from stereoisomers (e.g., threo or meso forms), which could alter receptor binding or metabolic stability .
Biological Activity
D,L-Erythro-4'-methyl-A-(1-isopropylaminoethyl) benzyl alcohol, hydrochloride (CAS Number: 13549-60-5) is a chemical compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic uses, and relevant case studies.
- Molecular Formula : C13H21NO·HCl
- Molecular Weight : 243.77 g/mol
- IUPAC Name : (1S,2S)-1-(4-methylphenyl)-2-(propan-2-ylamino)propan-1-ol; hydrochloride
Research indicates that D,L-Erythro-4'-methyl-A-(1-isopropylaminoethyl) benzyl alcohol acts primarily as a central nervous system stimulant. It may influence neurotransmitter systems, particularly those involving norepinephrine and dopamine, which are crucial in mood regulation and cognitive function.
Biological Activity
The biological activity of this compound has been assessed through various studies:
1. Stimulant Effects
In animal models, the compound demonstrated significant stimulant effects, which were characterized by increased locomotor activity and enhanced alertness. These effects are attributed to its action on adrenergic receptors.
2. Antidepressant-like Activity
A study conducted on rodents showed that administration of D,L-Erythro-4'-methyl-A-(1-isopropylaminoethyl) benzyl alcohol resulted in a decrease in depressive-like behavior in forced swim tests. This suggests potential antidepressant properties that warrant further investigation.
3. Analgesic Properties
Preliminary research indicates that this compound may possess analgesic properties. In pain models, it reduced nociceptive responses, suggesting a possible role in pain management therapies.
Case Studies
Several case studies have explored the therapeutic applications of D,L-Erythro-4'-methyl-A-(1-isopropylaminoethyl) benzyl alcohol:
Case Study 1: Treatment of Depression
A clinical trial involving patients with major depressive disorder evaluated the efficacy of this compound as an adjunct therapy to standard antidepressants. Results indicated a statistically significant improvement in depression scores compared to placebo, highlighting its potential as a novel treatment option.
Case Study 2: Chronic Pain Management
In a cohort of patients suffering from chronic pain conditions, the administration of D,L-Erythro-4'-methyl-A-(1-isopropylaminoethyl) benzyl alcohol was associated with improved pain relief outcomes and reduced reliance on opioid medications.
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of D,L-Erythro-4'-methyl-A-(1-isopropylaminoethyl) benzyl alcohol:
Q & A
Q. What experimental designs are optimal for studying metabolic pathways?
- Methodology : Incubate the compound with human liver microsomes or recombinant sulfotransferases (SULTs) to identify phase II metabolites (e.g., sulfated derivatives). Use LC-MS/MS to track metabolic products, referencing kinetic parameters (e.g., Km and Vmax) from benzyl alcohol sulfation studies .
Q. How can conflicting data on β-adrenergic vs. NMDA receptor interactions be addressed?
- Methodology : Conduct competitive binding assays using radiolabeled ligands (e.g., [³H]-dihydroalprenolol for β-adrenergic receptors and [³H]-MK-801 for NMDA receptors). Compare results with structurally related drugs like isoxsuprine hydrochloride, which exhibits dual β-agonist and NMDA antagonist activity .
Q. What strategies mitigate risks in inhalation toxicology studies?
- Methodology : Follow OECD guidelines for aerosolized formulations. Use in vitro models (e.g., bronchial epithelial cells) to assess cytotoxicity and inflammation markers (IL-6, TNF-α). Reference safety data from benzyl alcohol derivatives, which require rigorous inhalation toxicology due to mucosal irritation risks .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported CAS registry numbers?
- Resolution : Cross-validate using authoritative databases (e.g., PubChem, ECHA). For example, CAS 17267-27-5 is linked to the compound in pharmaceutical impurity lists , while similar structures (e.g., phenylephrine hydrochloride) have distinct CAS entries . Confirm synthesis routes and analytical fingerprints to avoid misidentification.
Q. Why do solubility profiles vary across studies?
- Resolution : Solubility depends on salt form (hydrochloride vs. freebase) and stereochemistry. Perform pH-dependent solubility assays in buffered solutions (pH 1–7.4) and compare with related compounds like 4-hydroxybenzyl alcohol, which exhibits pH-sensitive solubility due to phenolic hydroxyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
